molecular formula C6H5BrFN B2929515 4-(Bromomethyl)-2-fluoropyridine CAS No. 64992-03-6

4-(Bromomethyl)-2-fluoropyridine

Cat. No.: B2929515
CAS No.: 64992-03-6
M. Wt: 190.015
InChI Key: QVTCEZINLKFYJJ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-fluoropyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the fourth position and a fluorine atom at the second position of the pyridine ring

Scientific Research Applications

Chemistry: 4-(Bromomethyl)-2-fluoropyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It is also used in the development of bioactive molecules and enzyme inhibitors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals. It is also employed in the development of materials with specific properties.

Mechanism of Action

Target of Action

4-(Bromomethyl)-2-fluoropyridine is a brominated compound that has been found to interact with DNA . Brominated compounds, such as this one, are known to alkylate DNA bases . This suggests that the primary target of this compound is likely to be DNA.

Mode of Action

The compound’s bromomethyl group can form covalent bonds with DNA, leading to DNA alkylation . This process can cause changes in the DNA structure, potentially leading to mutations or alterations in gene expression .

Biochemical Pathways

Dna alkylation can disrupt various cellular processes, including dna replication and transcription . This can affect multiple biochemical pathways downstream, potentially leading to altered cell function or cell death.

Result of Action

The molecular and cellular effects of this compound are likely to be diverse, given its potential to interact with DNA and disrupt various cellular processes. DNA alkylation can lead to mutations, which can alter cell function or lead to cell death . These effects can have significant impacts at the tissue and organism levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals in the environment could potentially influence the compound’s stability or its interactions with biological targets . Additionally, factors such as temperature and pH could potentially affect the compound’s efficacy and the rate of its reactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-fluoropyridine typically involves the bromination of 2-fluoropyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the methyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization are common to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-2-fluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted pyridines.

    Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.

    Reduction: 2-Fluoro-4-methylpyridine.

Comparison with Similar Compounds

  • 4-(Chloromethyl)-2-fluoropyridine
  • 4-(Iodomethyl)-2-fluoropyridine
  • 4-(Methyl)-2-fluoropyridine

Comparison: 4-(Bromomethyl)-2-fluoropyridine is unique due to the presence of the bromomethyl group, which is more reactive compared to the chloromethyl and iodomethyl analogs. The bromine atom provides a good leaving group, making the compound highly suitable for nucleophilic substitution reactions. Compared to 4-(Methyl)-2-fluoropyridine, the bromomethyl derivative offers greater versatility in synthetic applications due to the presence of the reactive bromine atom.

Properties

IUPAC Name

4-(bromomethyl)-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTCEZINLKFYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

By the method of Example 20, 10 g (0.09 mole) of 2-fluoro-4-methylpyridine and 16 g (0.09 mole) of N-bromosuccinimide were reacted in 90 ml of carbon tetrachloride to produce 4.18 g 4-bromomethyl-2-fluoropyridine. The ir, proton nmr, and 19F nmr spectra were all consistent with the proposed structure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The mixture of 2-Fluoro-4-methyl-pyridine (10 g, 90 mmol), N-bromosuccinimide (19.2 g, 108 mmol), and benzoyl peroxide (2.18 g, 9 mmol) in carbon tetrachloride (100 ml) was refluxed for 5 hr under a light of 500 W tungsten light. After cooling to room temperature, the mixture was filtered and the filtrate was evaporated in vacuo to give a brown oil, which was purified by silica gel column chromatography (eluent, ether:hexane (1:9)) to afford 4.85 g (28%) of a pale brown oil; 1H NMR (200 MHz, CDCl3) δ: 4.40 (2H, s), 6.95 (1H, m), 7.19 (1H, m), 8.18 (1H, d, J=5.2 Hz); m/z (EI): 189 (M+), 191 (M+2+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
28%

Synthesis routes and methods III

Procedure details

0.073 ml of acetic acid is added to a solution of 0.111 g of 2-fluoro-4-methylpyridine in 2.5 ml of carbon tetrachloride, under an inert atmosphere of argon at a temperature in the region of 20° C. The mixture is brought, with stirring, to a temperature of 50° C. 0.356 g of N-bromosuccinimide and 0.048 g of benzoyl peroxide are successively added at this temperature. The mixture is brought to 80° C. over about 16 hours. After cooling, the reaction medium is placed on a cartridge 20 mm in diameter packed with 10 g of 20-40 μm silica not conditioned beforehand, and then eluted with dichloromethane at a flow rate of 5 ml/minute. The fractions between 28 and 38 ml are concentrated to dryness under reduced pressure. 0.063 g of 2-fluoro-4-(bromomethyl)pyridine is thus obtained.
Quantity
0.073 mL
Type
reactant
Reaction Step One
Quantity
0.111 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.356 g
Type
reactant
Reaction Step Two
Quantity
0.048 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 2-fluoro-4-methylpyridine (0.5 g) in chloroform (50 ml) was treated with N-bromosuccinimide (1.35 g) and azobisisobutyronitrile (0.25 g). The mixture was heated at reflux for 30 hours, cooled to room temperature and washed with water (30 ml). The chloroform solution was evaporated and the resulting brown oil purified by flash chromatography on silica eluting initially with a mixture of ethyl acetate and pentane (1:9, v/v) then with a mixture of ethyl acetate and pentane (15:85, v/v). Fractions homogenous in the required product were combined and evaporated affording the title compound (0.18 g) as a yellow oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 2-fluoro-4-methylpyridine (0.510 g, 4.59 mmol) in 20 mL of carbon tetrachloride was added N-bromosuccinimide (0.899 g, 5.05 mmol) and benzoyl peroxide (0.148 g, 0.459 mmol). The mixture was heated to 90° C. for 1 h, and then additional benzoyl peroxide (0.074 g, 0.23 mmol) was added. After 20 h, the reaction was diluted with dichloromethane, washed 3× with water, dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified via silica gel chromatography, eluting with 0-10% ethyl acetate in hexanes to provide the 4-(bromomethyl)-2-fluoropyridine that gave proton NMR spectra consistent with theory and a mass ion (ES+) of 191.9 (81Br) for [M+H]+.
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0.899 g
Type
reactant
Reaction Step One
Quantity
0.148 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.074 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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